3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a fluorobenzyl and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed using a condensation reaction between a suitable amine and a carbonyl compound.
Functional Group Introduction: The fluorobenzyl and methoxyphenoxy groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-bromobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-methylbenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
893770-16-6 |
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Molecular Formula |
C19H16FN5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(4-methoxyphenoxy)-5-methyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C19H16FN5O2/c1-12-21-18-17(19(22-12)27-16-9-7-15(26-2)8-10-16)23-24-25(18)11-13-3-5-14(20)6-4-13/h3-10H,11H2,1-2H3 |
InChI Key |
HEQMQXCBJYIMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC3=CC=C(C=C3)OC)N=NN2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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